![molecular formula C17H20O6 B2484405 Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-25-3](/img/structure/B2484405.png)

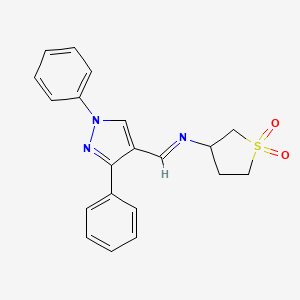

Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a part of the benzofuran family, a group of organic compounds that are known for their diverse chemical properties and applications in various fields including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis processes for related benzofuran compounds involve complex chemical reactions. For instance, compounds like ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate have been synthesized and studied using X-ray diffraction, IR, 1H and 13C NMR spectroscopy, highlighting the intricate procedures involved in creating such complex molecules (Marjani, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds is typically characterized by single-crystal X-ray diffraction techniques, revealing detailed geometric parameters such as bond lengths, angles, and spatial arrangements that influence their chemical reactivity and physical properties (Yeong et al., 2018).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including cycloadditions, rearrangements, and oxidative photocyclization, demonstrating their reactivity and potential for further chemical modification (Li et al., 2015).

Physical Properties Analysis

The physical properties, such as crystalline structure, are crucial for understanding the stability and solubility of these compounds. Techniques like X-ray diffraction provide insights into the crystalline forms and hydrogen bonding patterns, essential for predicting their behavior in different environments (Horton et al., 1997).

Chemical Properties Analysis

The chemical properties of benzofuran derivatives, including their reactivity with other chemical species and the conditions that promote such reactions, are pivotal. Studies reveal the interactions and transformations these compounds undergo, offering a foundation for their application in synthesis and manufacturing (Graziano et al., 1996).

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative. These compounds have been synthesized and studied for their biological activities. For instance, benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, have shown potential in inhibiting HIV-1 and HIV-2 replication in human T-lymphocyte cultures at non-toxic concentrations (Mubarak et al., 2007).

Chemical Reactions and Novel Compounds

The reactivity of benzofuran derivatives, such as ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate, with other chemicals like chloroacetone under basic conditions has been explored. This has led to the production of novel compounds with potential applications in medicinal chemistry and organic synthesis (Dicker, Shipman, & Suschitzky, 1984).

Synthesis of Quinoline Derivatives

The compound is also used in the synthesis of quinoline derivatives. A notable example is the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via reactions involving various substituted salicylaldehydes (Gao, Liu, Jiang, & Li, 2011).

Crystallography and Structural Analysis

In crystallography, benzofuran derivatives, including those similar to ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate, have been synthesized and analyzed to understand their molecular structure and bonding interactions. These studies contribute to the field of material science and molecular engineering (Marjani, 2013).

Renewable PET Synthesis

Compounds like ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate are investigated in the synthesis of renewable polyethylene terephthalate (PET) through reactions with ethylene and other biomass-derived furans. This research is significant for developing sustainable and eco-friendly plastics (Pacheco, Labinger, Sessions, & Davis, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-5-20-16(18)11(4)22-12-7-8-14-13(9-12)15(10(3)23-14)17(19)21-6-2/h7-9,11H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIGDSQYOCTOEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484330.png)

![2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2484331.png)

![8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2484338.png)

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2484339.png)